N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. Key structural features include:
- A 3,4,5-trimethoxyphenyl substituent at the 2-position of the benzothiazepin ring, which may enhance binding affinity through aromatic stacking or hydrogen bonding.
- A 4-oxo group in the benzothiazepin core, influencing electronic properties and metabolic stability.
While pharmacological data for this compound is unavailable in the provided evidence, its structural motifs suggest possible applications in targeting enzymes or receptors sensitive to aromatic and heterocyclic systems, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6S/c1-5-36-20-12-10-19(11-13-20)29-26(31)17-30-21-8-6-7-9-24(21)37-25(16-27(30)32)18-14-22(33-2)28(35-4)23(15-18)34-3/h6-15,25H,5,16-17H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJJEJYZSPEPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide typically involves multiple steps, including the formation of the benzothiazepine ring and the subsequent attachment of the ethoxyphenyl and trimethoxyphenyl groups. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as ethyl bromoacetate, 4-ethoxyaniline, and 3,4,5-trimethoxybenzaldehyde under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and trimethoxyphenyl groups, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Chemistry: It can be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against specific targets.
Industry: It may find use in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)-N-[2-(2-thienyl)ethyl]acetamide
- Structural Differences: Ring System: Benzoxazepin (oxygen atom) vs. benzothiazepin (sulfur atom). Substituents: A 2-(2-thienyl)ethyl group replaces the 4-ethoxyphenyl group. The thienyl moiety introduces π-π interactions, while the ethyl linker may enhance conformational flexibility. Aromatic Groups: Lacks the 3,4,5-trimethoxyphenyl group, reducing steric bulk and methoxy-mediated interactions .
Implications :
The benzoxazepin derivative may exhibit distinct pharmacokinetic profiles due to increased polarity. The thienyl group could modulate selectivity for sulfur-rich binding pockets.
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- Structural Differences: Core Structure: Thiazolidin (five-membered ring with sulfur and nitrogen) vs. benzothiazepin (seven-membered ring). The smaller ring may restrict conformational flexibility. Substituents: A phenylimino group and 3-phenyl substituent introduce planar, rigid regions, contrasting with the flexible tetrahydrobenzothiazepin core. Methoxy Group: A single 4-methoxyphenyl group vs. the ethoxy and trimethoxy groups in the target compound, affecting electron density and steric effects .
Implications :
The thiazolidin derivative’s rigidity may enhance binding to flat enzymatic active sites, while reduced methoxy groups could lower lipophilicity compared to the target compound.
Data Table: Structural and Physicochemical Properties
Research Findings and Implications
Benzothiazepin vs. Benzoxazepin :
The sulfur atom in benzothiazepin may enhance interactions with metal ions or cysteine residues in enzymes, whereas benzoxazepin’s oxygen could improve solubility. The 3,4,5-trimethoxyphenyl group in the target compound likely increases binding affinity compared to the benzoxazepin derivative’s simpler substituents .Thiazolidin vs. Benzothiazepin : The thiazolidin’s compact structure may favor entropic gains upon binding, but the benzothiazepin’s larger ring system provides more surface area for hydrophobic interactions. The ethoxy group in the target compound could prolong metabolic half-life compared to the methoxy group in the thiazolidin analog .
Biological Activity
N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on available research data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazepine core, which is often associated with various pharmacological activities. Its molecular formula is , and it has a molecular weight of approximately 432.54 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Immunomodulatory Properties :
Detailed Research Findings
Case Studies
- Cytotoxicity Assessment : In a systematic screening of 320 compounds for anticancer activity, this compound was highlighted for its effectiveness against MCF7 cell lines. The study utilized multicellular spheroids to better mimic in vivo conditions, revealing a notable reduction in cell viability at varying concentrations.
- Inflammation Model : In an animal model using carrageenan to induce paw edema, the administration of this compound resulted in a significant decrease in inflammation compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells.
- Immune Response Modulation : A separate investigation focused on the effects of this compound on lymphocyte activity showed that it could inhibit the production of pro-inflammatory cytokines while promoting regulatory T cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
